9-(2-methoxyethyl)-6-[5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
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Description
9-(2-methoxyethyl)-6-[5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a useful research compound. Its molecular formula is C17H22N8OS and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16372853 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as 2’-moe/dna chimeras, have been known to facilitate rnase h cleavage of target rna sequences . This suggests that our compound might also interact with RNA sequences, leading to their cleavage .
Biochemical Pathways
Given the potential rna-targeting activity, it’s plausible that the compound could affect various rna-dependent processes, such as protein synthesis and gene regulation .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, which in turn would influence its efficacy and safety .
Result of Action
If the compound does indeed target rna sequences, it could potentially alter gene expression patterns and disrupt normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Biological Activity
The compound 9-(2-methoxyethyl)-6-[5-(3-methyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a novel purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C22H27N5O2S
- Molecular Weight : 425.5 g/mol
- IUPAC Name : 3-[2-methoxyethyl-[3-[(4-methylphenyl)methyl]-1,2,4-thiadiazol-5-yl]amino]-N-(pyridin-4-ylmethyl)propanamide
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazolopyrimidine have shown efficacy against both gram-positive and gram-negative bacteria as well as fungi. In particular:
- Compounds such as 8a–b and 9a–b displayed good efficacy against Staphylococcus aureus and Bacillus cereus.
- The compound also exhibited activity against Candida albicans, indicating its potential as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- In vitro studies using the MTT assay indicated that derivatives of thiadiazolopyrimidine can induce significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), with IC50 values ranging from 5.69 to 9.36 µM .
- The structure-activity relationship (SAR) analyses suggest that modifications in the chemical structure can enhance anticancer activity, particularly through interactions with specific cellular targets involved in tumor growth and proliferation .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit key enzymes involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells, contributing to its anticancer effects.
- Antibiotic Mechanisms : The antimicrobial properties may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Thiadiazolopyrimidine Derivatives : A study reported the synthesis and biological screening of new thiadiazolopyrimidine-based compounds which showed promising results against multiple bacterial strains and cancer cell lines .
- Cytotoxicity Testing : Various derivatives were tested for cytotoxicity against different cancer cell lines, revealing a strong correlation between structural modifications and enhanced biological activity .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8OS/c1-11-21-17(27-22-11)25-7-12-5-24(6-13(12)8-25)16-14-15(18-9-19-16)23(10-20-14)3-4-26-2/h9-10,12-13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEYMODBFUTETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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